molecular formula C28H19ClN2O4S2 B2591431 5-(4-Chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 690642-91-2

5-(4-Chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B2591431
CAS No.: 690642-91-2
M. Wt: 547.04
InChI Key: SAVHHMOGOGQNDD-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C28H19ClN2O4S2 and its molecular weight is 547.04. The purity is usually 95%.
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Scientific Research Applications

Thymidylate Synthase and Dihydrofolate Reductase Inhibition One significant area of application for derivatives of this compound is as inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them targets for anticancer and antibacterial drugs. A study by Gangjee et al. (2008) synthesized a series of analogues demonstrating potent dual inhibitory activity against human TS and DHFR. The most potent dual inhibitor identified in this research showed significant promise as a therapeutic agent due to its high efficacy at low concentrations (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial Activity Another application is in the development of antimicrobial agents. Various studies have synthesized derivatives with structural similarities to explore their antimicrobial potential. Abdelghani et al. (2017) reported the synthesis of pyrimidines and condensed pyrimidines showing activity against Gram-positive and Gram-negative bacteria. These compounds, through their antimicrobial evaluation, contribute to the search for new therapeutic agents capable of combating microbial resistance (Abdelghani, Said, Assy, & Hamid, 2017).

Antitumor Activity The compound and its derivatives have also been studied for their potential antitumor activity. Research by Hafez and El-Gazzar (2017) synthesized new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, assessing their antitumor activity against various human cancer cell lines. This study highlights the therapeutic potential of these compounds in oncology, with some derivatives showing potency comparable to established chemotherapy drugs (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

5-(4-chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19ClN2O4S2/c29-19-9-6-17(7-10-19)21-15-36-26-25(21)27(33)31(20-4-2-1-3-5-20)28(30-26)37-16-22(32)18-8-11-23-24(14-18)35-13-12-34-23/h1-11,14-15H,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVHHMOGOGQNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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